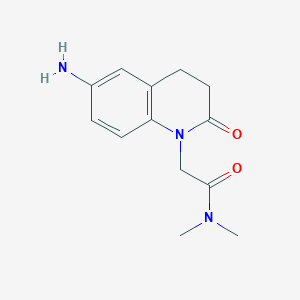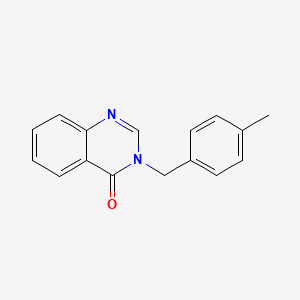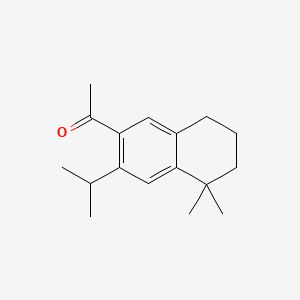![molecular formula C9H21NO5Si B11864851 Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester CAS No. 155159-90-3](/img/structure/B11864851.png)
Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C9H21NO5Si and a molecular weight of 251.35 g/mol . This compound is known for its unique properties, including a boiling point of approximately 281.1°C and a density of 1.029 g/cm³ . It is widely used in various scientific and industrial applications due to its versatile chemical structure.
Vorbereitungsmethoden
The synthesis of Ethyl (3-(trimethoxysilyl)propyl)carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with ethyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Ethyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilyl group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of Ethyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and coating properties. The carbamate group can also interact with biological molecules, potentially influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds, such as:
Methyl (3-(trimethoxysilyl)propyl)carbamate: Similar in structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and properties.
3-(Trimethoxysilyl)propylamine: Lacks the carbamate group, making it less versatile in certain applications.
(3-(Trimethoxysilyl)propyl)methacrylate: Contains a methacrylate group, which provides different polymerization properties.
The uniqueness of Ethyl (3-(trimethoxysilyl)propyl)carbamate lies in its combination of the trimethoxysilyl and carbamate groups, offering a balance of reactivity and stability for various applications.
Eigenschaften
CAS-Nummer |
155159-90-3 |
|---|---|
Molekularformel |
C9H21NO5Si |
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
ethyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C9H21NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5-8H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
MHBPZEDIFIPGSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


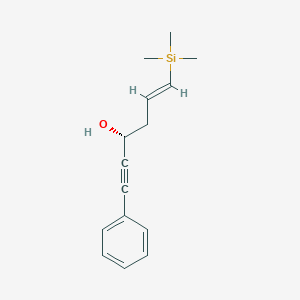
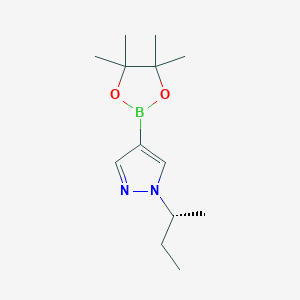
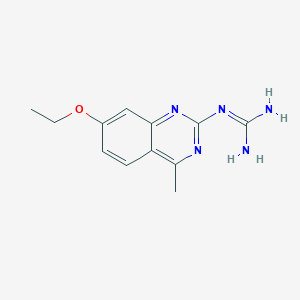
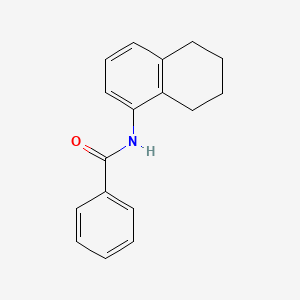
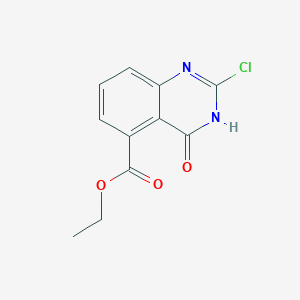
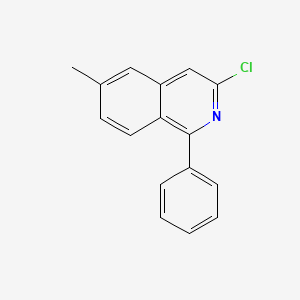


![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
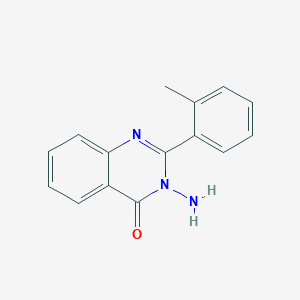
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)
